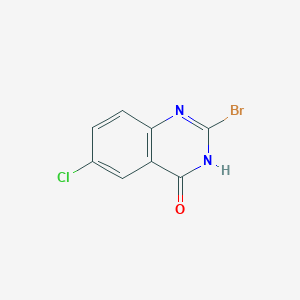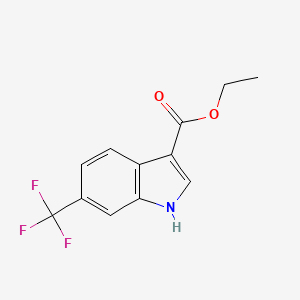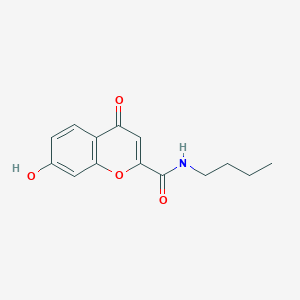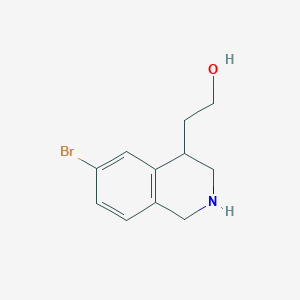
2-Bromo-6-chloroquinazolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-Oxo-2-bromo-6-cloroquinazolina es un compuesto heterocíclico con la fórmula molecular C8H4BrClN2O. Es un derivado de la quinazolina, un compuesto bicíclico que consiste en anillos de benceno y pirimidina fusionados.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 4-Oxo-2-bromo-6-cloroquinazolina normalmente implica la bromación y cloración de la 4-oxoquinazolina. Un método común implica la reacción de la 6-cloroquinazolin-4-ol con bromo en presencia de un solvente y catalizador adecuados. La reacción se lleva a cabo bajo condiciones controladas de temperatura y presión para asegurar la bromación selectiva en la posición 2 .
Métodos de Producción Industrial
La producción industrial de la 4-Oxo-2-bromo-6-cloroquinazolina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de los parámetros de reacción para lograr altos rendimientos y pureza. El compuesto se purifica luego mediante técnicas como la recristalización o la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
La 4-Oxo-2-bromo-6-cloroquinazolina puede sufrir varios tipos de reacciones químicas, que incluyen:
Reacciones de Sustitución: Los átomos de bromo o cloro pueden sustituirse por otros grupos funcionales mediante reactivos nucleófilos o electrófilos.
Reacciones de Oxidación y Reducción: El compuesto puede oxidarse o reducirse bajo condiciones específicas para formar diferentes derivados.
Reacciones de Ciclización: Puede participar en reacciones de ciclización para formar estructuras heterocíclicas más complejas.
Reactivos y Condiciones Comunes
Sustitución Nucleófila: Se pueden utilizar reactivos como la azida de sodio o el hidróxido de potasio para reacciones de sustitución.
Oxidación: Se pueden utilizar agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan comúnmente.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la sustitución nucleófila con azida de sodio puede producir derivados de azida, mientras que la oxidación puede producir derivados de quinazolinona .
Aplicaciones Científicas De Investigación
La 4-Oxo-2-bromo-6-cloroquinazolina tiene varias aplicaciones de investigación científica, que incluyen:
Química Medicinal: Se utiliza como bloque de construcción para la síntesis de varios compuestos farmacéuticos con posibles actividades anticancerígenas, antibacterianas y antivirales.
Ciencia de los Materiales: El compuesto se utiliza en el desarrollo de materiales avanzados, incluidos polímeros y nanomateriales.
Investigación Biológica: Sirve como herramienta para estudiar procesos y vías biológicas, particularmente aquellos que involucran derivados de quinazolina.
Mecanismo De Acción
El mecanismo de acción de la 4-Oxo-2-bromo-6-cloroquinazolina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a varios efectos biológicos. Por ejemplo, puede inhibir ciertas quinasas involucradas en la proliferación de células cancerosas, ejerciendo así efectos anticancerígenos .
Comparación Con Compuestos Similares
Compuestos Similares
- 6-Bromo-2-cloroquinazolin-4-ol
- 2-Bromo-4-cloroquinazolin-6-ol
- 2,6-Dibromoquinazolin-4-ol
Unicidad
La 4-Oxo-2-bromo-6-cloroquinazolina es única debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferente reactividad y selectividad en reacciones químicas, así como actividades biológicas únicas .
Propiedades
Fórmula molecular |
C8H4BrClN2O |
|---|---|
Peso molecular |
259.49 g/mol |
Nombre IUPAC |
2-bromo-6-chloro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H4BrClN2O/c9-8-11-6-2-1-4(10)3-5(6)7(13)12-8/h1-3H,(H,11,12,13) |
Clave InChI |
BTDAFFLSCMKALJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=O)NC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(10H)-yl)acetic acid](/img/structure/B11858162.png)


![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B11858187.png)



